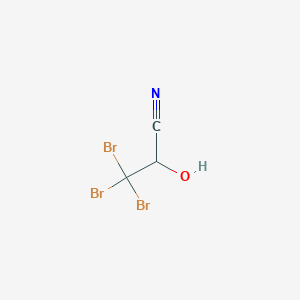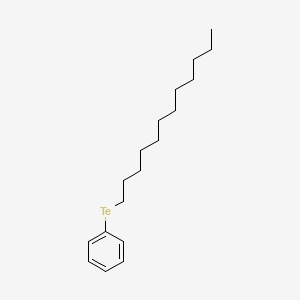
Benzene, (dodecyltelluro)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (dodecyltelluro)- is an organotellurium compound where a dodecyl group is attached to a tellurium atom, which is further bonded to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (dodecyltelluro)- typically involves the reaction of dodecyl telluride with a benzene derivative under specific conditions. One common method is the reaction of dodecyl telluride with bromobenzene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent like toluene, at elevated temperatures.
Industrial Production Methods: While the industrial production methods for Benzene, (dodecyltelluro)- are not extensively documented, they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and efficiency.
Types of Reactions:
Oxidation: Benzene, (dodecyltelluro)- can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states. Reducing agents such as sodium borohydride are typically used.
Substitution: The benzene ring in Benzene, (dodecyltelluro)- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.
Substitution: Halogens, nitric acid, sulfuric acid, often in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzene, (dodecyltelluro)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, (dodecyltelluro)- involves its interaction with various molecular targets. The tellurium atom can form bonds with nucleophilic centers in biological molecules, potentially disrupting normal cellular functions. The compound’s aromatic ring allows it to participate in π-π interactions, further influencing its biological activity. Pathways involved may include oxidative stress induction and enzyme inhibition.
Comparación Con Compuestos Similares
Benzene, (methylsulfanyl)-: Similar structure with a sulfur atom instead of tellurium.
Benzene, (dodecylsulfanyl)-: Similar structure with a sulfur atom and a dodecyl group.
Benzene, (dodecylseleno)-: Similar structure with a selenium atom instead of tellurium.
Uniqueness: Benzene, (dodecyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to sulfur and selenium analogs
Propiedades
Número CAS |
75250-42-9 |
|---|---|
Fórmula molecular |
C18H30Te |
Peso molecular |
374.0 g/mol |
Nombre IUPAC |
dodecyltellanylbenzene |
InChI |
InChI=1S/C18H30Te/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 |
Clave InChI |
QHCIMDITGAHIMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[Te]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
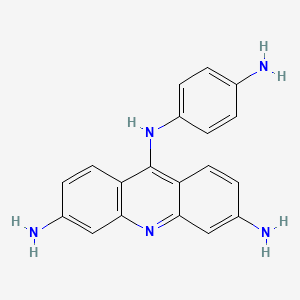
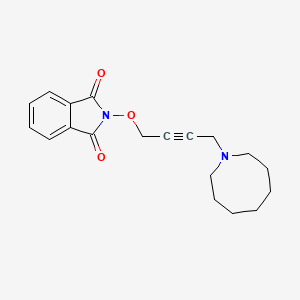
![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
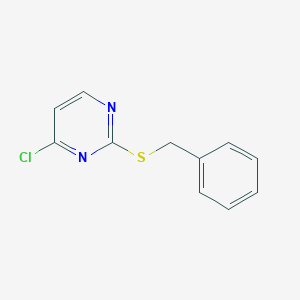
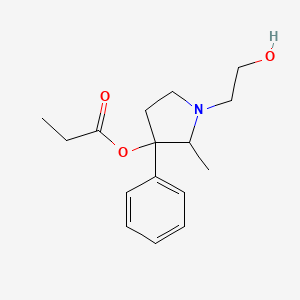
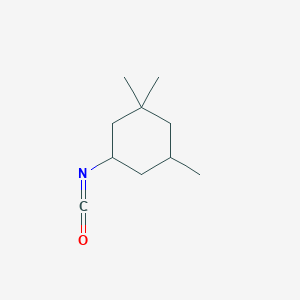
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)

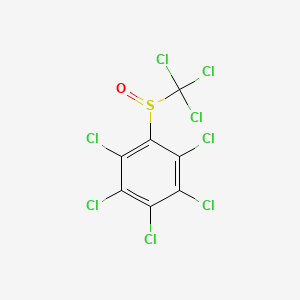
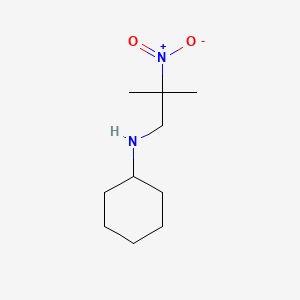
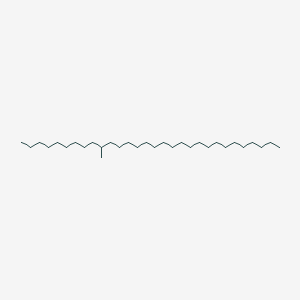
![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
